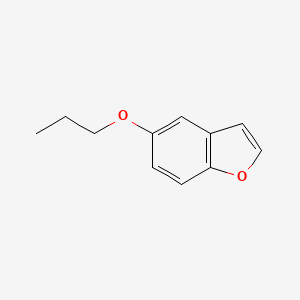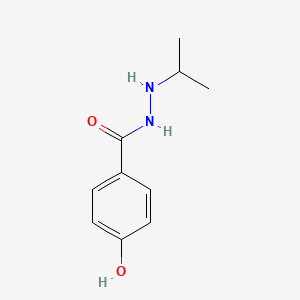
Benzoicacid, 4-hydroxy-, 2-(1-methylethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. It contains a benzohydrazide moiety with a hydroxy group and an isopropyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-N’-(propan-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-(propan-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents.
Major Products
Oxidation: Formation of 4-oxo-N’-(propan-2-yl)benzohydrazide.
Reduction: Regeneration of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the substituent used.
Scientific Research Applications
4-Hydroxy-N’-(propan-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen-related receptor gamma and nuclear receptor-interacting protein 1, influencing various cellular processes. These interactions can modulate gene expression and protein activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide
- 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzyl)benzohydrazide
Uniqueness
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19436-43-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-3-5-9(13)6-4-8/h3-7,11,13H,1-2H3,(H,12,14) |
InChI Key |
QECPVHYEOKBOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Aminoethyl)amino]-6-fluoro-3-(1H-pyrrol-2-YL)benzo[CD]indol-2(1H)-one](/img/structure/B8494121.png)
![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)
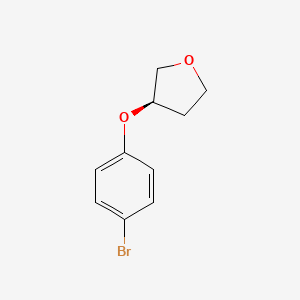
![Acetamide, N-[3-bromo-2-(bromomethyl)phenyl]-2,2,2-trifluoro-](/img/structure/B8494160.png)




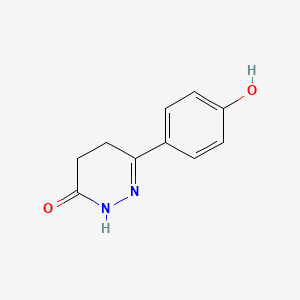
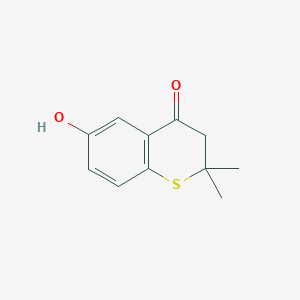
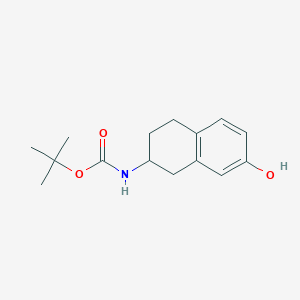
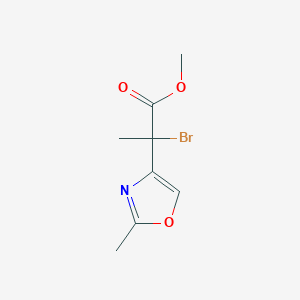
![2-[(5-bromo-4-methoxy-2-pyrimidinyl)amino]Ethanol](/img/structure/B8494219.png)
